Cucurbitacin I

Description

This compound has been reported in Elaeocarpus chinensis, Hemsleya endecaphylla, and other organisms with data available.

toxic constituent in edible gourd; see also records for cucurbitacins & specific cucurbitacins

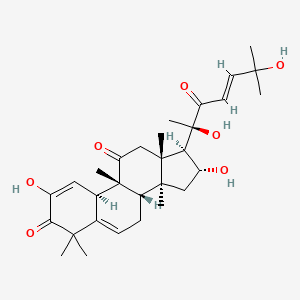

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPVUDLMHQFRQ-MKIKIEMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015546 | |

| Record name | Cucurbitacin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222-07-3 | |

| Record name | Cucurbitacin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elatericin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cucurbitacin I in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cucurbitacin I, a tetracyclic triterpenoid found in various plant families, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways targeted by this compound, its effects on cancer cell proliferation, survival, and metastasis, and detailed experimental protocols for its investigation.

Inhibition of the JAK/STAT Signaling Pathway

The primary and most well-documented mechanism of action of this compound is the potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2][3][4][5][6][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its constitutive activation is a hallmark of many human cancers.[2][4][9][6][10]

This compound acts as a dual inhibitor of JAK2 and STAT3.[4] It effectively suppresses the levels of tyrosine-phosphorylated JAK and STAT3, which in turn inhibits STAT3 DNA binding and STAT3-mediated gene transcription.[5] Notably, this compound has been shown to be highly selective for the JAK/STAT3 pathway, with no significant inhibition of other oncogenic pathways like Akt, ERK1/2, or JNK.[5] Some studies also indicate that this compound can inhibit the activation of STAT5.[11]

The inhibition of the JAK/STAT pathway by this compound leads to the downregulation of various downstream target genes involved in cell cycle progression and apoptosis, such as cyclin D1, c-Myc, and survivin.[6]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[2][6][12][13][14][15] This programmed cell death is triggered through the activation of the caspase cascade.[2][9][10] Treatment with this compound leads to the cleavage of caspase-3 and PARP, key executioners of apoptosis.[2][6]

The pro-apoptotic effects of this compound are also mediated by its influence on the Bcl-2 family of proteins. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[12]

Cell Cycle Arrest at G2/M Phase

A significant effect of this compound on cancer cells is the induction of cell cycle arrest, primarily at the G2/M phase.[2][9][13][14][16][17][18] This blockage of cell cycle progression prevents cancer cells from dividing and proliferating. Studies have shown that treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase.[2][14] This effect is associated with the modulation of key cell cycle regulatory proteins. For instance, this compound treatment has been shown to significantly increase the expression of cyclin B1, a crucial regulator of the G2/M transition.[14]

Inhibition of Cell Motility and Metastasis

This compound exhibits potent anti-metastatic properties by inhibiting cancer cell migration and invasion.[1][3][9][19][20] This effect is largely attributed to its profound impact on the actin cytoskeleton.[1][3][19][21][22]

Unlike agents that directly stabilize or destabilize actin filaments, this compound appears to indirectly interfere with actin dynamics, leading to the accumulation of filamentous actin aggregates.[1][3][19] This disruption of the normal actin network organization results in a rapid cessation of cell motility.[1][3][19] While the exact molecular target for this effect is not fully elucidated, it is proposed to involve factors that regulate actin depolymerization.[1][19]

Furthermore, this compound has been shown to inhibit the M2-like polarization of tumor-associated macrophages, which are known to promote cancer cell metastasis.[20]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| A549 | Human Lung Adenocarcinoma | 0.5 | Not Specified | [5] |

| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 | [9] |

| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 | [9] |

| CFPAC-1 | Pancreatic Cancer | 0.3784 | 72 | [9] |

| SW 1990 | Pancreatic Cancer | 0.4842 | 72 | [9] |

| CC531 | Rat Colorectal Cancer | 0.0903 | 48 | [23] |

| SW 1353 | Human Chondrosarcoma | 7.93 (6h), 8.31 (12h), 5.06 (24h) | 6, 12, 24 | [24] |

| AGS | Gastric Cancer | 0.5 µg/ml | 24 | [25] |

| MDA-MB-468 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | [18] |

| SW527 | Triple Negative Breast Cancer | ~0.01-0.07 | Not Specified | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Seed cancer cells (e.g., AGS, Hu02) at a density of 1x10^4 cells/well in a 96-well plate and allow them to grow to 80% confluency.[25]

-

Prepare a stock solution of this compound in DMSO.[25]

-

Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0.025, 0.05, 0.1, 0.2, 0.4, 0.8, 1.0, 1.5, or 2.0 µg/ml).[25] Ensure the final DMSO concentration does not affect cell growth.[25]

-

Remove the existing medium from the cells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., mitoxantrone).[25]

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[9][23][25]

-

After incubation, add 100 µl of 1.0 mg/ml MTT solution to each well and incubate for 3 hours at 37°C.[25]

-

Add 100 µl of DMSO to each well to solubilize the formazan crystals.[25]

-

Read the absorbance at 570 nm using a microplate reader.[25]

-

Calculate the percentage of cell survival by dividing the average absorbance of the treated cells by the average absorbance of the untreated cells.[25]

-

Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth, using appropriate software.[25]

Western Blotting

Objective: To analyze the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Methodology:

-

Treat cancer cells with this compound at the desired concentrations and for the specified time.

-

Lyse the cells using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[26]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, cleaved caspase-3, cyclin B1) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Treat cancer cells (e.g., HCT116, SW480) with this compound (e.g., up to 5 µM) for a specific duration (e.g., 48 hours).[17]

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.

Wound Healing Assay

Objective: To assess the effect of this compound on cancer cell migration.

Methodology:

-

Grow cancer cells (e.g., MDCK) to confluence in a culture plate.[1]

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing this compound at the desired concentration. Include a control group with vehicle only.

-

Capture images of the wound at different time points (e.g., 0, 5, and 19 hours).[1]

-

Measure the width of the wound at each time point and calculate the rate of wound closure to determine the effect of this compound on cell migration.

Conclusion

This compound demonstrates significant anti-cancer activity through a multi-pronged approach. Its primary mechanism involves the potent and selective inhibition of the JAK/STAT signaling pathway, a key driver of tumorigenesis. This inhibition, coupled with the induction of apoptosis and cell cycle arrest at the G2/M phase, effectively halts cancer cell proliferation and promotes cell death. Furthermore, its ability to disrupt the actin cytoskeleton and inhibit cell motility highlights its potential to prevent metastasis. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | PLOS One [journals.plos.org]

- 2. jcancer.org [jcancer.org]

- 3. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of JSI-124 (this compound), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STAT3 inhibitor, this compound, is a novel therapeutic agent for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends [mdpi.com]

- 9. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound exerts its anticancer effects by inducing cell cycle arrest via the KAT2a-ube2C/E2F1 pathway and inhibiting HepG2-induced macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phcogrev.com [phcogrev.com]

- 14. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]

- 15. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogrev.com [phcogrev.com]

- 17. researchgate.net [researchgate.net]

- 18. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] this compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sciencerepository.org [sciencerepository.org]

- 24. researchgate.net [researchgate.net]

- 25. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Isolation of Cucurbitacin I

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources of Cucurbitacin I, a potent tetracyclic triterpenoid with significant interest in cancer research, and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, along with other cucurbitacins, is primarily found in plants of the Cucurbitaceae family. These compounds are responsible for the characteristic bitter taste of many plants in this family and serve as a natural defense mechanism against herbivores. The concentration of this compound can vary significantly between different species, plant parts, and even the developmental stage of the plant.

Key plant genera known to contain cucurbitacins include Bryonia, Cucumis, Cucurbita, Luffa, Echinocystis, Lagenaria, and Citrullus. While cucurbitacins are most prevalent in the Cucurbitaceae family, they have also been identified in other plant families such as Scrophulariaceae, Begoniaceae, Primulaceae, Liliaceae, Tropaeolaceae, and Rosaceae. The seeds of certain cruciferous plants, like Iberis species and Lepidium sativum, also contain these compounds[1][2].

For the isolation of this compound specifically, research has frequently focused on species such as Ecballium elaterium (squirting cucumber) and Citrullus colocynthis (colocynth or bitter apple)[3][4][5]. The fruit juice and various fruit parts of these plants have been shown to be rich sources. Additionally, studies have reported the isolation of this compound from Lagenaria siceraria (bottle gourd)[6].

The distribution of this compound within the plant is not uniform. Higher concentrations are often found in the fruits and roots of mature plants[1]. For instance, in Cucurbita species, the concentration of cucurbitacins is significantly higher in the placental tissue compared to the flesh and rind[7]. Seeds, on the other hand, generally contain very low concentrations of these compounds[1].

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The selection of the appropriate methodology is crucial for obtaining a high yield and purity of the target compound. Most cucurbitacins, including this compound, are soluble in moderately polar organic solvents like methanol, ethanol, chloroform, and ethyl acetate, but are only slightly soluble in water and insoluble in ether[1].

Extraction

The initial step involves the extraction of crude cucurbitacins from the plant material. Several methods can be employed, with the choice depending on the plant source and the desired scale of extraction.

2.1.1. Solvent Extraction (Maceration)

This is a common method for extracting cucurbitacins. The plant material (e.g., fruit juice, dried and powdered fruits) is soaked in an appropriate solvent for an extended period.

-

Protocol:

-

Fresh plant material, such as the juice of Ecballium elaterium fruits, is mixed with an equal volume of methanol and shaken at room temperature for 24 hours[3][8].

-

The supernatant is collected and the solvent is evaporated under reduced pressure to yield the total extract[3][8].

-

Alternatively, dried and powdered plant material is macerated with a suitable solvent (e.g., 90% methanol) with continuous shaking at room temperature for several days[2].

-

2.1.2. Soxhlet Extraction

For a more exhaustive extraction, Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh portion of the solvent.

-

Protocol:

-

Dried and powdered plant material (e.g., 7 g of lyophilized Citrullus colocynthis plantlets) is placed in a cellulose thimble within the Soxhlet extractor[9].

-

The extraction is performed sequentially with solvents of increasing polarity, such as chloroform followed by ethanol, for a total of 6 hours per solvent[9].

-

The solvent is continuously refluxed over the sample, and the resulting extract is collected in the flask[10].

-

After extraction, the solvent is removed by rotary evaporation to yield the crude extract[10]. One study found that Soxhlet extraction of Lagenaria siceraria mesocarp with acetone for 2 hours provided the highest yield of this compound[6].

-

Fractionation and Purification

The crude extract obtained is a complex mixture of compounds. Therefore, further fractionation and purification steps are necessary to isolate this compound.

2.2.1. Liquid-Liquid Partitioning

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Protocol:

-

The total extract is re-extracted with a non-polar solvent like petroleum ether or hexane to remove fats and waxes[3][8].

-

The remaining extract is then partitioned between a moderately polar solvent (e.g., chloroform or ethyl acetate) and water[3][8]. The cucurbitacins will preferentially move to the organic phase.

-

2.2.2. Column Chromatography

Column chromatography is a widely used technique for the separation of cucurbitacins from the fractionated extract.

-

Protocol:

-

A glass column is packed with silica gel (e.g., 230-400 mesh) as the stationary phase[3].

-

The chloroform or ethyl acetate fraction is loaded onto the column.

-

The column is eluted with a gradient of solvents, such as chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol) or chloroform and ethyl acetate[3].

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound[3].

-

2.2.3. Flash Chromatography

Flash chromatography is a faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase.

-

Protocol:

2.2.4. Thin Layer Chromatography (TLC)

TLC is used for monitoring the separation process and for the final purification of small quantities of compounds.

-

Protocol:

-

Silica gel GF254 plates are used as the stationary phase[3].

-

The samples are spotted on the plate, which is then developed in a chamber containing a suitable solvent system, such as chloroform-methanol (9:1) or toluene-ethyl acetate (25:75)[3][14].

-

The separated spots are visualized under UV light at 254 nm, where cucurbitacins appear as dark spots due to fluorescence quenching[3][7].

-

Alternatively, the plate can be sprayed with a visualizing agent like anisaldehyde–sulfuric acid reagent followed by heating[3].

-

2.2.5. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of this compound.

-

Protocol for Purification and Quantification:

-

A gradient elution with acetonitrile and water is often employed. For example, a gradient of acetonitrile in water (e.g., starting with 20:80 and increasing to 45:55) can be used[14][15].

-

The flow rate is typically set around 1 ml/min.

-

Detection is performed using a UV detector at a wavelength of approximately 230-235 nm, which is the absorption maximum for cucurbitacins[1][12].

-

For purification, fractions corresponding to the this compound peak are collected[11][12][13].

-

The collected fractions containing the purified compound are then pooled and lyophilized[11][12][13].

Quantitative Data

The yield of this compound can vary depending on the plant source, the part of the plant used, and the extraction and purification methods employed. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Yield of this compound from Lagenaria siceraria (Bottle Gourd) Fruit Parts using Different Solvents

| Fruit Part | Solvent | This compound Yield (mg/g FW) |

| Epicarp | Acetone | 4.852 ± 0.18 |

| Mesocarp | Acetone | 6.335 ± 0.21 |

| Seed | Acetone | 2.145 ± 0.11 |

| Epicarp | Ethanol | 3.124 ± 0.15 |

| Mesocarp | Ethanol | 4.587 ± 0.19 |

| Seed | Ethanol | 1.589 ± 0.09 |

| Epicarp | Methanol | 2.541 ± 0.13 |

| Mesocarp | Methanol | 3.985 ± 0.16 |

| Seed | Methanol | 1.124 ± 0.07 |

Data adapted from a study on wild Bottle gourd. FW = Fresh Weight.[6]

Table 2: Yield of this compound from Lagenaria siceraria Mesocarp using Different Extraction Methods with Acetone

| Extraction Method | Duration (min) | This compound Yield (mg/g FW) |

| Soxhlet Extraction | 60 | 10.25 ± 0.15 |

| 120 | 13.77 ± 0.20 | |

| 180 | 11.54 ± 0.17 | |

| 240 | 9.87 ± 0.14 | |

| Continuous Shaking | - | 6.335 ± 0.21 |

| Steam Bath Assisted | - | 8.95 ± 0.13 |

| Ultrasonic Assisted | - | 7.54 ± 0.11 |

Data adapted from a study on wild Bottle gourd. FW = Fresh Weight.[6]

Signaling Pathway and Experimental Workflow Visualization

This compound exerts its potent anti-cancer effects through the modulation of various cellular signaling pathways. One of the primary and most well-documented targets is the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.

This compound Inhibition of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is often constitutively activated in many types of cancer, leading to increased cell proliferation, survival, and invasion. This compound has been shown to be a selective inhibitor of this pathway.

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

General Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.

Caption: General workflow for the isolation and purification of this compound.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize these protocols for their particular applications.

References

- 1. phcogrev.com [phcogrev.com]

- 2. plantarchives.org [plantarchives.org]

- 3. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 5. Cucurbitacins from the Leaves of Citrullus colocynthis (L.) Schrad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid TLC and HPLC Test for Cucurbitacins – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Sprouted Plantlets of Citrullus colocynthis (L.) Schrad Shown to Possess Interesting Levels of Cucurbitacins and Other Bioactives against Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mjcce.org.mk [mjcce.org.mk]

- 13. Simultaneous isolation and purification of cucurbitacin D and I from Ecballium elaterium (l.) A. Rich fruit juice | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cucurbitacin I: A Potent Inhibitor of the JAK2/STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cucurbitacin I, a natural triterpenoid, as a potent inhibitor of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Constitutive activation of the JAK2/STAT3 pathway is a critical driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. This compound has emerged as a promising therapeutic agent due to its ability to selectively target this pathway, inducing apoptosis and cell cycle arrest in various cancer models. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and includes visual representations of the signaling cascade and experimental workflows.

Introduction

The JAK/STAT signaling pathway is a principal signal transduction cascade that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. The pathway is integral to processes such as cell growth, differentiation, and immune responses. Dysregulation of this pathway, particularly the constitutive activation of JAK2 and its downstream effector STAT3, is a hallmark of numerous malignancies, including pancreatic, lung, breast, and hematological cancers.

This compound, a member of the highly oxidized tetracyclic triterpenoid family of compounds, has been identified as a potent and selective inhibitor of the JAK2/STAT3 pathway. Its ability to suppress the phosphorylation and subsequent activation of both JAK2 and STAT3 makes it a molecule of significant interest for cancer therapy and drug development. This guide aims to provide a detailed technical resource for researchers and professionals working on the therapeutic potential of this compound.

Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

The canonical JAK2/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by JAK2 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of proteins involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis.

This compound exerts its inhibitory effect by directly or indirectly targeting the phosphorylation of both JAK2 and STAT3.[1][2] Studies have shown that this compound treatment leads to a significant decrease in the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) without affecting the total protein levels of JAK2 and STAT3.[3] This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its downstream target genes. The precise molecular interaction between this compound and the JAK/STAT proteins is an area of ongoing investigation.

Quantitative Data on the Efficacy of this compound

The anti-cancer effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 | [3] |

| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 | [3] |

| CFPAC-1 | Pancreatic Cancer | 0.3784 | 72 | [3] |

| SW 1990 | Pancreatic Cancer | 0.4842 | 72 | [3] |

| HK1-LMP1(B95.8) | Nasopharyngeal Carcinoma | ~0.1 | 48 | [4] |

| CNE-2 | Nasopharyngeal Carcinoma | ~0.2 | 48 | [4] |

| CC531 | Rat Colorectal Cancer | Not specified, effective at nM range | - | [5] |

| Seax | Sézary Syndrome | Time and concentration-dependent | - | [6] |

| HepG2 | Hepatocellular Carcinoma | Concentration-dependent | 24, 48, 72 | [5] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptosis Rate (%) | Incubation Time (h) | Reference |

| BXPC-3 | Pancreatic Cancer | 0.5 | ~40% (Early & Late) | 24 | [3] |

| CFPAC-1 | Pancreatic Cancer | 0.5 | ~35% (Early & Late) | 24 | [3] |

| HK1-LMP1(B95.8) | Nasopharyngeal Carcinoma | 0.5 | ~45 | 48 (in suspension) | [4] |

| CNE-2 | Nasopharyngeal Carcinoma | 0.5 | ~34 | 48 (in suspension) | [4] |

| CC531 | Rat Colorectal Cancer | 0.5 | 54 | 48 | [5] |

| Freshly isolated Sz cells | Sézary Syndrome | 30 | 73-91 | 6 | [6] |

| HepG2 | Hepatocellular Carcinoma | 1 | Significantly increased | 24 | [5] |

| HepG2 | Hepatocellular Carcinoma | 5 | Significantly increased | 24 | [5] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Cancer Type | This compound Conc. (µM) | Effect on Cell Cycle | Incubation Time (h) | Reference |

| BXPC-3 | Pancreatic Cancer | 0.5 | G2/M phase arrest | 24 | [3] |

| CFPAC-1 | Pancreatic Cancer | 0.5 | G2/M phase arrest | 24 | [3] |

| HCT116 | Colon Cancer | 5 | G2/M phase arrest | 48 | [7] |

| SW480 | Colon Cancer | 5 | G2/M phase arrest | 48 | [7] |

| HepG2 | Hepatocellular Carcinoma | 0.1, 1, 5 | G2/M phase arrest | 24 | [8] |

Table 4: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | This compound Dose | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer | Nude mice (BXPC-3 xenograft) | 1 mg/kg and 2 mg/kg | Significant reduction in tumor volume | [3] |

| Nasopharyngeal Carcinoma | Nude mice (HK1-LMP1 & CNE-2 xenografts) | Pre-treatment | Reduced tumor incidence from 100% to ~44% | [4] |

| Glioblastoma | Nude mice (U251 xenograft) | Not specified | Significant reduction in tumor volume | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Preparation of this compound Stock Solution

-

Reagent: this compound (powder form).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For cell culture experiments, dilute the stock solution to the desired final concentration in the culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

References

- 1. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cucurbitacin D Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and History of Cucurbitacin I: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin I, a highly oxygenated tetracyclic triterpenoid, represents a class of natural products that has intrigued and challenged chemists and biologists for decades. Initially identified as a bitter principle in the plant family Cucurbitaceae, its potent biological activities, particularly its cytotoxicity, spurred early investigations into its chemical nature and therapeutic potential. This technical guide provides an in-depth look at the seminal work that led to the discovery, isolation, and initial characterization of this compound, laying the groundwork for its later development as a valuable tool in cancer research.

The Dawn of Cucurbitacin Chemistry: From "Elaterin" to Elatericin B

The story of this compound begins with the much broader history of the cucurbitacins. The first crystalline substance belonging to this class, named α-elaterin, was isolated as early as 1831.[1][2] However, it was the pioneering work of Professor David Lavie and his colleagues in the mid-20th century that brought clarity to this complex group of compounds. Their research focused on the constituents of the squirting cucumber, Ecballium elaterium, a plant known in folk medicine for its potent purgative properties.

From the juice of Ecballium elaterium, Lavie's team isolated and characterized a series of bitter compounds they named "elatericins." Among these was Elatericin B , which would later be identified and become more widely known as This compound .[3] This early work was foundational in establishing the chemical diversity of the cucurbitacins and setting the stage for the structure elucidation of these intricate molecules.

Physicochemical Characteristics of this compound

The initial characterization of this compound relied on classical physicochemical methods. The data from these early studies were crucial for establishing its molecular formula and identifying key functional groups.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₇ | [4] |

| Molecular Weight | 514.65 g/mol | [4] |

| Melting Point | 148-149 °C (decomposes) | [5] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate, benzene; Insoluble in ether; Slightly soluble in water. | [2] |

| UV Absorption Maximum (λmax) | 228-234 nm | [2][3] |

Early Isolation and Characterization: A Methodological Overview

A generalized workflow for the isolation of this compound in the mid-20th century would have likely involved the following key steps:

Caption: Figure 1. Generalized Mid-20th Century Isolation Workflow for this compound.

The structure of this compound was ultimately elucidated through a combination of classical chemical degradation methods and the nascent application of spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These early efforts were instrumental in defining the complex tetracyclic triterpenoid skeleton that is characteristic of the cucurbitacins.

Early Biological Investigations: The Dawn of Cytotoxicity Studies

From its inception, the potent biological effects of this compound were a central focus of research. Early studies quickly identified its significant cytotoxicity, which laid the foundation for decades of cancer research that would follow. The methodologies employed in these initial biological assessments were characteristic of the era and focused on observable cellular changes.

Key Early Cytotoxicity Assays:

-

Cell Viability and Proliferation Assays: These often involved direct cell counting (e.g., using a hemocytometer) to determine the effect of the compound on cell proliferation over time.

-

Morphological Assessment: Microscopic examination of cells treated with this compound revealed characteristic changes, including cell rounding, membrane blebbing, and eventual lysis.

-

In Vivo Studies: Early animal models, often involving tumor-bearing mice, were used to assess the anti-tumor activity of this compound in a whole-organism context.

While the precise molecular targets of this compound were unknown at the time, these early studies unequivocally established its potent cytotoxic and anti-proliferative properties, marking it as a compound of significant interest for potential therapeutic applications.

The Modern Understanding: A Glimpse into the Mechanism of Action

Decades of subsequent research have illuminated the molecular mechanisms underlying the potent biological effects of this compound. It is now well-established as a potent and selective inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.

Caption: Figure 2. Simplified JAK/STAT3 Signaling Pathway and Inhibition by this compound.

Conclusion

The early discovery and history of this compound, from its initial isolation as Elatericin B to the elucidation of its complex structure, represent a significant chapter in the annals of natural product chemistry. The meticulous work of early pioneers laid the critical foundation for our current understanding of this potent molecule and its profound biological effects. While the experimental techniques have evolved dramatically, the fundamental principles of isolation, characterization, and biological evaluation established during this early period remain cornerstones of modern drug discovery and development. The journey of this compound from a bitter principle in a medicinal plant to a selective inhibitor of a key oncogenic pathway underscores the enduring value of exploring the chemical diversity of the natural world.

References

- 1. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Zeitschrift für Phytotherapie / Abstract [thieme-connect.com]

- 4. DSpace [diposit.ub.edu]

- 5. researchgate.net [researchgate.net]

Cucurbitacin I: A Technical Guide to its Downstream Targets in Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin I, a tetracyclic triterpenoid compound found in various plant families, has garnered significant attention for its potent anti-cancer and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the downstream molecular targets of this compound, with a focus on its effects on the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK signaling cascades. Furthermore, this document details the compound's impact on the actin cytoskeleton, cell cycle progression, and apoptosis induction. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple critical signaling pathways that are often dysregulated in cancer. The primary and most well-documented target is the JAK/STAT pathway, but significant effects on other pro-survival pathways have also been elucidated.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a hallmark of many human cancers.

This compound is a potent inhibitor of the JAK/STAT signaling pathway. It has been shown to suppress the levels of tyrosine-phosphorylated Janus kinase (JAK) and STAT3 in various cancer cell lines. Specifically, this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (pY705-STAT3), which is crucial for its dimerization, nuclear translocation, and DNA binding activity. This inhibition of STAT3 activation leads to the downregulation of its downstream target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Mcl-1, Bcl-2), and angiogenesis. Interestingly, while inhibiting STAT3, this compound has been observed to enhance the phosphorylation of STAT1, a tumor suppressor, suggesting a dual regulatory role on STAT signaling.

Figure 1: this compound Inhibition of the JAK/STAT Pathway.

Modulation of PI3K/AKT/mTOR and MAPK/ERK Signaling

The PI3K/AKT/mTOR and MAPK/ERK pathways are critical for cell growth, proliferation, and survival. This compound has been shown to downregulate the levels of key proteins in these cascades in cancer cells, including Akt, mTOR, and ERK. In hepatocellular carcinoma cells, this compound treatment resulted in reduced expression of MAPK, STAT3, mTOR, JAK2, and Akt genes. This multi-targeted inhibition of pro-survival pathways contributes significantly to its anti-cancer efficacy.

Figure 2: this compound's Impact on Pro-Survival Pathways.

Effects on NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is also implicated in cancer development and progression. Studies have shown that cucurbitacins can suppress the NF-κB pathway, which may be activated by various stimuli. In HepG2 cells, cucurbitacins, including this compound, reduced the levels of phosphorylated IκBα and the nuclear translocation of NF-κB in a dose-dependent manner. This inhibition of NF-κB signaling contributes to the anti-inflammatory and anti-cancer effects of this compound.

Cytoskeletal Disruption and Anti-Migratory Effects

A prominent effect of this compound is the disruption of the actin cytoskeleton. This leads to changes in cell morphology, inhibition of cell motility, and the formation of actin aggregates. The compound has been shown to potently inhibit the migration of various cancer cells. The mechanism appears to be indirect, targeting a factor involved in actin dynamics rather than directly binding to actin itself. This disruption of the cytoskeleton is thought to contribute to the inhibition of cancer cell invasion and metastasis.

Figure 3: Mechanism of Cytoskeletal Disruption by this compound.

Induction of Cell Cycle Arrest and Apoptosis

This compound is a potent inducer of cell cycle arrest and apoptosis in a variety of cancer cell lines.

Cell Cycle Arrest

Treatment with this compound often leads to a G2/M phase arrest in the cell cycle. This is accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin D1 and Cyclin A2, and an increase in Cyclin B1. The arrest at the G2/M checkpoint prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Apoptosis

This compound induces apoptosis through the activation of the caspase cascade. This involves the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase). The induction of apoptosis is a key mechanism by which this compound eliminates cancer cells.

The Intricate Dance of Structure and Activity: A Deep Dive into Cucurbitacin I Analogs

For Researchers, Scientists, and Drug Development Professionals

Cucurbitacin I, a tetracyclic triterpenoid natural product, has garnered significant attention in the scientific community for its potent cytotoxic and anti-proliferative activities against a wide range of cancer cells. Its primary mechanism of action involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical mediator of cell growth, differentiation, and survival. This in-depth technical guide explores the structure-activity relationships (SAR) of this compound analogs, providing a comprehensive overview of how modifications to its complex scaffold influence its biological activity. This document details quantitative cytotoxicity data, experimental methodologies, and key signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Core Concept: The Pharmacophore of this compound

The potent biological activity of this compound is intrinsically linked to its unique chemical architecture. The core structure, a cucurbitane skeleton, features a highly oxygenated tetracyclic framework. Key functional groups believed to be crucial for its activity include the α,β-unsaturated ketone in the A-ring, the C2 hydroxyl group, the C16 acetyl group, and the side chain at C17. Modifications to these regions can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship of Cucurbitacin Analogs

While comprehensive SAR studies specifically on a wide array of this compound analogs are still emerging, valuable insights can be drawn from studies on closely related cucurbitacins, such as Cucurbitacin B and E. These studies highlight the critical role of specific structural features in dictating cytotoxic and inhibitory activity.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and other relevant cucurbitacin analogs against various cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

Table 1: Cytotoxic Activity of this compound against Pancreatic Cancer Cell Lines [1]

| Cell Line | IC50 (µM) after 72h |

| ASPC-1 | 0.2726 |

| BXPC-3 | 0.3852 |

| CFPAC-1 | 0.3784 |

| SW 1990 | 0.4842 |

Table 2: Cytotoxic and Anti-Actin Aggregation Activity of Cucurbitacins D, E, and I against MCF7 Breast Cancer Cells [2]

| Compound | Cytotoxicity EC50 (nM) | F-actin Aggregation EC50 (µM) |

| Cucurbitacin D | 32 | 0.35 |

| Cucurbitacin E | 4.7 | 0.56 |

| This compound | 10 | 0.15 |

Table 3: Cytotoxic Activity of Cucurbitacin B Derivatives against HepG-2 (Hepatocellular Carcinoma) and L-O2 (Normal Human Liver) Cells [3]

| Compound | R | IC50 (µM) HepG-2 | IC50 (µM) L-O2 |

| Cucurbitacin B | H | 0.04 ± 0.01 | 0.32 ± 0.03 |

| 3a | 4-Fluorobenzoyl | 0.12 ± 0.02 | 1.15 ± 0.11 |

| 3b | 4-Chlorobenzoyl | 0.09 ± 0.01 | 0.89 ± 0.09 |

| 3c | 4-Bromobenzoyl | 0.07 ± 0.01 | 0.76 ± 0.08 |

| 10b | Furoxan-4-yl-phenyl-sulfonyl-aminoethyl | 0.63 ± 0.05 | 2.97 ± 0.21 |

Note: The structures of the Cucurbitacin B derivatives can be found in the source publication.[3]

Key SAR Observations:

-

The α,β-Unsaturated Ketone: This Michael acceptor in the A-ring is widely considered essential for the covalent binding of cucurbitacins to their biological targets, including key cysteine residues on proteins like JAK and STAT3. Reduction of this double bond generally leads to a significant decrease or loss of activity.

-

Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups, particularly at C2, C16, and in the side chain, are critical for activity. Acetylation or other modifications of these groups can modulate potency and selectivity. For instance, the acetyl group at C25 in Cucurbitacin B is important for its activity.[4]

-

Side Chain Modifications: The side chain at C17 plays a crucial role in target recognition and binding. Modifications to this chain, such as altering the length, introducing new functional groups, or creating ester or ether linkages, have been shown to significantly impact cytotoxicity. The development of derivatives with modified side chains has led to compounds with improved therapeutic indices (a measure of selectivity for cancer cells over normal cells).[3]

-

Ring A and B Modifications: Alterations to the A and B rings of the cucurbitane skeleton can influence the overall conformation of the molecule and its interaction with target proteins.

Experimental Protocols

To ensure the reproducibility and rigor of research in this field, detailed experimental methodologies are paramount. Below are protocols for key assays used to evaluate the biological activity of this compound and its analogs.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.

Western Blot Analysis for p-STAT3 Inhibition

This technique is used to detect the levels of phosphorylated STAT3, a key indicator of JAK/STAT pathway activation.

Procedure:

-

Cell Lysis: Treat cancer cells with this compound analogs for a specified time. Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the subject matter. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its analog synthesis and evaluation.

JAK/STAT Signaling Pathway Inhibition by this compound

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow for Synthesis and Evaluation of this compound Analogs

Caption: A typical workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area of research for the development of novel anticancer agents. The available data, primarily from related cucurbitacins, underscores the importance of the α,β-unsaturated ketone in the A-ring, the hydroxylation pattern, and the nature of the C17 side chain for potent cytotoxic activity. The development of new synthetic methodologies will undoubtedly lead to a wider array of this compound analogs with improved pharmacological profiles. Future research should focus on a more systematic exploration of the SAR of this compound derivatives, including a broader range of modifications and evaluation against diverse cancer cell lines. Furthermore, in-depth studies on the pharmacokinetics, pharmacodynamics, and in vivo efficacy of lead compounds are essential to translate the potent in vitro activity of these natural product analogs into clinically effective cancer therapies.

References

- 1. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]

- 4. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vitro Screening of Cucurbitacin I for Novel Bioactivities

Introduction

This compound, a tetracyclic triterpenoid found predominantly in plants of the Cucurbitaceae family, has garnered significant attention for its potent biological activities.[1][2] Historically used in traditional medicine, recent scientific investigation has focused on elucidating its molecular mechanisms and exploring its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the in vitro screening of this compound, with a focus on its established anticancer properties and emerging novel bioactivities. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts.

The primary and most extensively studied bioactivity of this compound is its anticancer effect, which is largely attributed to its role as a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly STAT3.[5][6][7][8] Dysregulation of the JAK/STAT pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.[9][10] this compound has been shown to induce apoptosis, trigger cell cycle arrest, and disrupt the actin cytoskeleton in various cancer cell lines.[9][11][12][13]

Beyond its anticancer properties, preliminary research suggests that this compound may possess other valuable bioactivities, including anti-inflammatory and antiviral effects, presenting exciting new avenues for investigation.[3][14][15] This guide aims to equip researchers with the necessary information to explore both the well-documented and the novel therapeutic applications of this promising natural compound.

Core Bioactivity: Anticancer Effects

The anticancer activity of this compound is multifaceted, involving the modulation of several critical cellular processes. The primary mechanisms include the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.

Inhibition of the JAK/STAT3 Signaling Pathway

This compound is a well-characterized inhibitor of the JAK/STAT3 signaling cascade.[8][16] It effectively suppresses the phosphorylation of both JAK2 and STAT3, preventing the dimerization and nuclear translocation of STAT3, which in turn downregulates the expression of target genes involved in cell proliferation and survival.[9][10]

Signaling Pathway Diagram: this compound Inhibition of JAK/STAT3

Caption: this compound inhibits the JAK/STAT3 pathway.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[17][18] This is often accompanied by cell cycle arrest, predominantly at the G2/M phase.[9][13] The induction of apoptosis is mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[12][19]

Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HuT-78 | Cutaneous T-cell lymphoma | Viability Assay | 13.36 µM | [5] |

| SeAx | Cutaneous T-cell lymphoma | Viability Assay | 24.47 µM | [5] |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 15.8 µM (24h) | [8] |

| A549 | Lung Adenocarcinoma | Not Specified | 0.1-10 mmol/L (dose-dependent inhibition) | [20] |

| SKOV3 | Ovarian Cancer | CCK-8 Assay | Concentration-dependent decrease in viability | [17] |

| SW480 | Colon Cancer | Viability Assay | Concentration-dependent decrease | [13] |

| U251 | Glioblastoma | CCK-8 Assay | Dose- and time-dependent inhibition | [21] |

| A172 | Glioblastoma | CCK-8 Assay | Dose- and time-dependent inhibition | [21] |

Disruption of the Actin Cytoskeleton

A unique bioactivity of this compound is its ability to disrupt the actin cytoskeleton, leading to the formation of actin aggregates.[11][22] This effect is indirect and contributes to the inhibition of cell motility and migration.[23] Interestingly, this disruption of actin filaments may also play a role in modulating STAT signaling.[20]

Logical Relationship: Interplay of this compound's Effects

Caption: Interconnected mechanisms of this compound.

Novel Bioactivities for Screening

While the anticancer effects are well-established, this compound presents opportunities for screening in other therapeutic areas.

Anti-inflammatory Activity

Cucurbitacins have been reported to possess anti-inflammatory properties.[3][15] This may be linked to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the suppression of inflammatory mediators like COX-2 and iNOS.[15]

Antiviral Activity

Preliminary studies suggest that cucurbitacins may have antiviral potential.[14][24] For instance, they have shown inhibitory effects against viruses such as the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) in vitro.[24] Further screening against a broader range of viruses is warranted.

Experimental Protocols for In Vitro Screening

A general workflow for screening this compound involves a tiered approach, starting with cytotoxicity assays, followed by mechanism-specific functional and molecular assays.

Experimental Workflow Diagram

Caption: Tiered workflow for in vitro screening.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

-

Objective : To determine the dose-dependent effect of this compound on the viability and proliferation of a chosen cell line.

-

Protocol :

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[21]

-

Treat the cells with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for specific time points (e.g., 24, 48, 72 hours).[21]

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective : To quantify the induction of apoptosis by this compound.

-

Protocol :

-

Plate cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate and treat with different concentrations of this compound for 24 hours.[25][26]

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[25]

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[26]

-

Cell Cycle Analysis

-

Objective : To determine the effect of this compound on cell cycle progression.

-

Protocol :

-

Treat cells with this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

-

Western Blot Analysis

-

Objective : To investigate the effect of this compound on the expression and phosphorylation status of specific proteins in a signaling pathway.

-

Protocol :

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, cleaved caspase-3, Cyclin B1, β-actin).[5][16]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

STAT3 Reporter Gene Assay

-

Objective : To functionally assess the inhibition of STAT3 transcriptional activity.

-

Protocol :

-

Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[27][28]

-

After transfection, treat the cells with this compound at various concentrations.

-

Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), if necessary.[28]

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.[28]

-

This compound is a potent natural compound with significant and well-documented anticancer activity, primarily through the inhibition of the JAK/STAT3 pathway. This guide provides a framework for the in vitro investigation of these effects, offering detailed protocols for key assays and a summary of existing quantitative data. Furthermore, the exploration of novel bioactivities, such as anti-inflammatory and antiviral effects, represents a promising frontier for future research. The methodologies and data presented herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound.

References

- 1. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]

- 10. This compound inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | PLOS One [journals.plos.org]

- 12. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cucurbitacin-I, a natural cell-permeable triterpenoid isolated from Cucurbitaceae, exerts potent anticancer effect in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plausible mechanisms explaining the role of cucurbitacins as potential therapeutic drugs against coronavirus 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. researchgate.net [researchgate.net]

- 17. Cucurbitacin-I exhibits anticancer activity by inducing apoptosis in SKOV3 human ovarian cancer cells | Semantic Scholar [semanticscholar.org]

- 18. This compound induces protective autophagy in glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. This compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] this compound Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics | Semantic Scholar [semanticscholar.org]

- 24. "Anticancer and Antiviral Activities of Cucurbitacins Isolated From Cuc" by Abdulrhman Saleh Alsayari [openprairie.sdstate.edu]

- 25. jcancer.org [jcancer.org]

- 26. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

The Impact of Cucurbitacin I on Non-Cancerous Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin I, a tetracyclic triterpenoid compound predominantly found in plants of the Cucurbitaceae family, has garnered significant attention for its potent biological activities. While extensively studied for its anticancer properties, the effects of this compound on non-cancerous cell lines are of critical importance for evaluating its therapeutic potential and understanding its safety profile. This technical guide provides an in-depth analysis of the current scientific literature on the effects of this compound on various non-cancerous cell lines, with a focus on cytotoxicity, effects on cell cycle and apoptosis, and the underlying molecular mechanisms.

Data Presentation: Cytotoxic Effects of this compound on Non-Cancerous Cell Lines

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its analogs on various non-cancerous cell lines. It is important to note that data on non-cancerous cell lines is less abundant compared to cancer cell lines.

| Cell Line | Cell Type | Compound | IC50 Value | Incubation Time | Assay | Reference |

| Non-neoplastic human astrocytes (HA) | Astrocyte | This compound | > 2.0 µM | 72 h | MTS Assay | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | Cucurbitacin E | 76 nM | Not Specified | Not Specified | [2] |

| Mouse embryonic fibroblast (NIH3T3) | Fibroblast | Dihydocucurbitacin B | 0.2 µg/ml | Not Specified | Not Specified | [3] |